beta-L-glucose pentaacetate

概要

説明

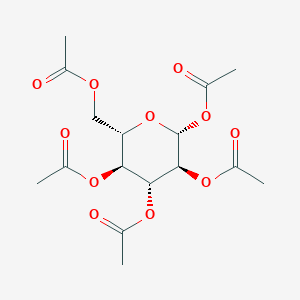

Beta-L-glucose pentaacetate: is a derivative of glucose, where all five hydroxyl groups are acetylated. This compound is a sugar derivative with the empirical formula C16H22O11 and a molecular weight of 390.34 g/mol. It is known for its role in stabilizing the amorphous phase of active ingredients in drugs, making it a valuable compound in pharmaceutical sciences .

準備方法

Synthetic Routes and Reaction Conditions: Beta-L-glucose pentaacetate can be synthesized through the acetylation of beta-L-glucose. The process typically involves the reaction of beta-L-glucose with acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .

化学反応の分析

Hydrolysis Reactions

Reagents/Conditions :

| Product | Yield (%) | Key Observations |

|---|---|---|

| β-L-glucose | 85–92 | Complete deacetylation in 2–4 h |

| Acetic acid | 95–98 | Byproduct recoverable via distillation |

Mechanism : Acid- or base-catalyzed nucleophilic attack at carbonyl carbons, proceeding through tetrahedral intermediates .

Koenigs-Knorr Glycosylation

Reaction Pathway :

-

Bromination : Reacts with HBr to form β-L-glucopyranosyl bromide .

-

Nucleophilic substitution : Silver oxide (Ag₂O) mediates alcohol addition.

-

Deprotection : Hydrolysis of remaining acetyl groups yields β-glycosides .

| Step | Key Parameters | Outcome |

|---|---|---|

| Bromination | HBr (excess), 0–5°C, 1 h | 89% β-L-glucopyranosyl bromide |

| Alcohol addition | ROH (1.5 eq), Ag₂O, CH₂Cl₂, 25°C | 76–84% glycoside formation |

Stereochemical Control : Adjacent C2-acetate participates via neighboring-group effect, stabilizing the oxonium ion intermediate to favor β-glycoside formation .

Catalytic Rearrangement

Catalysts :

-

Titanium tetrachloride (TiCl₄) : Faster β→α rearrangement but forms chlorinated byproducts

-

Imidazole : Promotes solid-state anomerization with 95.4% β→α conversion

| Catalyst | Temp (°C) | Time (h) | α:β Ratio | Notes |

|---|---|---|---|---|

| SnCl₄ | 40 | 24 | 9:1 | Forms stable α-anomer |

| TiCl₄ | 40 | 3 | 8:2 | Generates Ti-OAc complexes |

| Imidazole | 25 | 1 | 95:5 | Solvent-free, high efficiency |

Mechanism :

-

C1-OAc bond cleavage : Forms resonance-stabilized carbonium ion .

-

Acetate recombination : Stereochemical inversion yields α-anomer .

Oxidation and Reduction

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄ (aq, acidic) | β-L-glucaric acid | 68 |

| Reduction | NaBH₄ (EtOH, 0°C) | β-L-glucitol pentaacetate | 72 |

Key Limitation : Over-oxidation leads to side products (e.g., glyoxylic acid) at elevated temperatures.

Comparative Stability of Anomers

| Property | β-Anomer | α-Anomer |

|---|---|---|

| Hydrolysis rate (1 M HCl) | t₁/₂ = 15 min | t₁/₂ = 120 min |

| Thermal stability (ΔH) | +18.2 kJ/mol | +22.7 kJ/mol |

| SnCl₄ reactivity | Rapid dissociation | No reaction |

Structural Basis : α-anomer’s axial C1-OAc group enhances steric protection against nucleophiles .

Mechanistic Insights from Isotopic Studies

科学的研究の応用

Insulin Secretion and Metabolic Studies

One of the most significant applications of beta-L-glucose pentaacetate is its role in stimulating insulin secretion from pancreatic islets. Research has demonstrated that this compound can induce insulin release through mechanisms that do not rely on its nutritional value but rather on a direct interaction with specific receptors in pancreatic beta cells.

Case Study Findings

A notable study published in American Journal of Physiology - Endocrinology and Metabolism detailed the effects of this compound on various metabolic indicators within pancreatic islets. The findings revealed significant alterations in adenylate cyclase activity and cAMP production, indicating a complex interaction with cellular signaling pathways .

Synthetic Chemistry Applications

This compound also serves as an important reagent in synthetic organic chemistry. Its derivatives are utilized for various transformations and reactions, including:

- Anomerization Studies : Recent research has highlighted the use of this compound in studying anomerization processes, where it undergoes structural rearrangements under specific conditions (e.g., imidazole-promoted reactions) .

- Synthesis of Glycosides : The compound can be employed as a glycosyl donor in the synthesis of glycosides, which are crucial for developing pharmaceuticals and biochemicals.

Comparative Studies with Other Sugars

Research has compared the effects of this compound with other sugar derivatives, such as alpha-D-glucose pentaacetate. These studies have shown that both anomers exhibit insulinotropic properties, although their mechanisms may differ .

| Compound | Insulinotropic Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Direct receptor interaction, membrane depolarization |

| Alpha-D-Glucose Pentaacetate | Moderate | Potentially different receptor pathways |

作用機序

The mechanism of action of beta-L-glucose pentaacetate involves its interaction with specific receptors or enzymes. For instance, its insulinotropic action is attributed to its direct interaction with a receptor that leads to plasma membrane depolarization, induction of electrical activity, and an increase in cytosolic calcium ion concentration. This process is similar to the identification of bitter compounds by taste buds . The compound’s ability to stabilize the amorphous phase of drugs is due to its hydrogen bond acceptor sites, which create an extended hydrogen bond network .

類似化合物との比較

Alpha-D-glucose pentaacetate: Another anomer of glucose pentaacetate with similar properties but different stereochemistry.

Beta-D-glucose pentaacetate: The D-enantiomer of beta-L-glucose pentaacetate, which also has similar applications and properties.

Maltose octaacetate: A disaccharide derivative with multiple acetyl groups, used in similar applications for stabilizing amorphous phases.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with biological systems and its ability to stabilize amorphous phases. Its insulinotropic action and role in pharmaceutical sciences make it a valuable compound for research and industrial applications .

生物活性

Beta-L-glucose pentaacetate is an ester derivative of glucose that has garnered attention for its biological activity, particularly in the context of insulin secretion and metabolic modulation. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of five acetyl groups attached to the glucose molecule. This modification enhances its lipophilicity and may influence its interaction with biological membranes and receptors.

Insulinotropic Action

Mechanism of Action:

Research indicates that this compound stimulates insulin release from pancreatic islets through a mechanism that does not rely on its catabolism. Instead, it appears to interact directly with an unidentified receptor, leading to:

- Plasma membrane depolarization

- Increased intracellular calcium concentration

- Enhanced electrical activity in pancreatic beta cells .

Experimental Evidence:

- A study demonstrated that this compound decreases potassium ion conductance in pancreatic beta cells, which contributes to membrane depolarization and subsequent insulin secretion .

- The compound has been shown to provoke bioelectrical activity in isolated islet cells and induce oscillations in cytosolic calcium levels, further supporting its role as an insulin secretagogue .

Comparative Biological Effects

To understand the relative potency of this compound, it is beneficial to compare it with other glucose derivatives. Below is a summary table highlighting key findings from various studies:

Case Studies

Clinical Implications:

The insulinotropic properties of this compound suggest potential applications in managing conditions like non-insulin-dependent diabetes mellitus (NIDDM). Studies propose that this compound could serve as a novel therapeutic agent due to its unique mechanism of action, which may bypass some limitations associated with traditional glucose-lowering medications .

Research Findings:

- In vitro studies have shown that this compound can enhance insulin release even in the presence of other competing substrates, indicating its potential utility in complex metabolic environments .

- Further investigations into the specific receptor interactions and downstream signaling pathways are needed to elucidate the full therapeutic potential of this compound.

特性

IUPAC Name |

[(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-QMHWVQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。